molecular formula C9H9HgO2S- B1255389 Ethylmercurithiosalicylate

Ethylmercurithiosalicylate

Cat. No. B1255389
M. Wt: 381.83 g/mol
InChI Key: HXQVQGWHFRNKMS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylmercurithiosalicylate is an alkylmercury compound and a member of benzoates. It is a conjugate base of an ethylmercurithiosalicylic acid.

Scientific Research Applications

  • Blood-Brain Barrier Permeability :

    • Ethylmercurithiosalicylate is actively transported across membranes by the L-amino acid transport system, similar to methylmercury compounds. Research has shown that ethylmercury-containing compounds like Thimerosal can cross the blood-brain barrier and accumulate in the brain, converting mostly to highly toxic inorganic mercury compounds (Kern et al., 2019).
  • Autoimmune Responses :

    • Thimerosal can induce systemic autoimmune conditions in genetically susceptible mice, similar to inorganic mercury, although a higher absorbed dose of mercury is required. It is known to cause immunosuppressive effects initially, followed by a strong immunostimulation leading to autoimmunity (Havarinasab et al., 2005).
  • Gastroprotective Effects :

    • Studies have demonstrated that Thimerosal can exert a cytoprotective effect against ulcerogens. It has been found to reduce gastric secretion and acidity in animal models, suggesting a potential gastroprotective effect (Al Moutaery, 2003).
  • Mitochondrial Dysfunction and Cellular Toxicity :

    • Thimerosal exposure has been associated with mitochondrial damage, reduced oxidative-reduction activity, and cell death in human neuronal and fetal cells. This suggests a potential link to pathophysiological findings in autistic disorders (Geier et al., 2009).
  • Neurotoxicity and HDAC Inhibition :

    • Ethylmercurithiosalicylate-induced neurotoxicity in neuroblastoma cells and cortical neurons can be prevented by the HDAC class IIA inhibitor MC1568, indicating a potential therapeutic approach to mitigate its toxic effects (Guida et al., 2016).
  • Analysis Techniques :

    • New methodologies for detecting and analyzing ethylmercurithiosalicylic acid in various products, such as cosmetics, have been developed. Techniques like high-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) have been used for this purpose (Wen-feng, 2013).

properties

Product Name

Ethylmercurithiosalicylate

Molecular Formula

C9H9HgO2S-

Molecular Weight

381.83 g/mol

IUPAC Name

(2-carboxylatophenyl)sulfanyl-ethylmercury

InChI

InChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-2

InChI Key

HXQVQGWHFRNKMS-UHFFFAOYSA-L

SMILES

CC[Hg]SC1=CC=CC=C1C(=O)[O-]

Canonical SMILES

CC[Hg]SC1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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